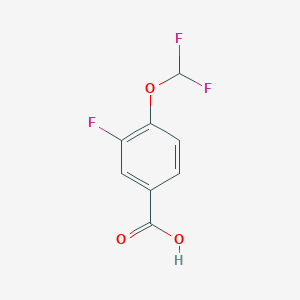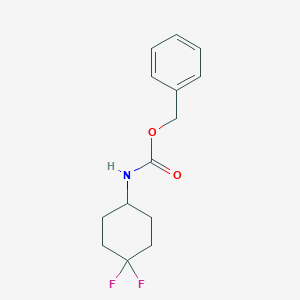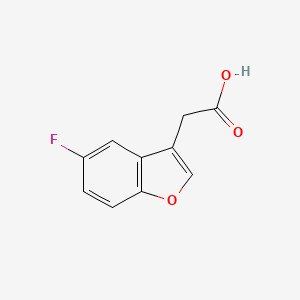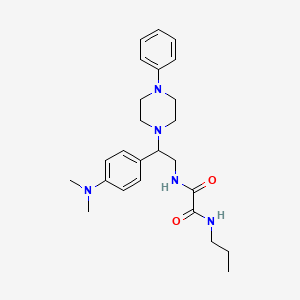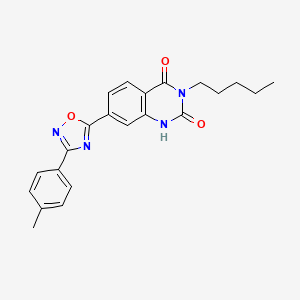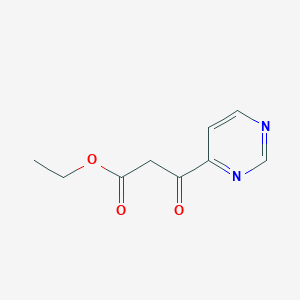
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate
Übersicht
Beschreibung
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is a heterocyclic compound with the CAS Number: 64210-67-9 . It has a molecular weight of 194.19 . The compound is colorless to yellow in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate is a colorless to yellow liquid . It has a molecular weight of 194.19 . The compound’s InChI code is1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic 6 + 6 Systems
This compound can be used in the synthesis of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds have significant applications in the medical and pharmaceutical fields .
Reactivity of Substituents
The reactivity of the substituents linked to the ring carbon and nitrogen atoms of this compound can be studied . This can lead to the discovery of unexpected synthetic routes .
Biological Applications
The compound has potential biological applications. It has been applied on a large scale in the medical and pharmaceutical fields .
Synthesis of Pyrimidopyrimidines
This compound can be used in the synthesis of pyrimidopyrimidines or tetra-azanaphthalenes . These are two fused pyrimidine rings with four possible structural isomers .
Synthesis of Pyrimido[1,6-a]pyrimidines
It can also be used in the synthesis of heterocycles incorporating pyrimido[1,6-a]pyrimidine and pyrimido[1,6-c]pyrimidine skeletons . These compounds have a wide range of biological characteristics .
Antiviral Applications
The compound has potential antiviral applications. It has been observed that the replacement of the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-oxo-3-pyrimidin-4-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRUUQSUGJLZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-3-carboxamide](/img/structure/B2383605.png)
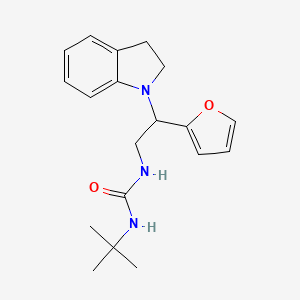
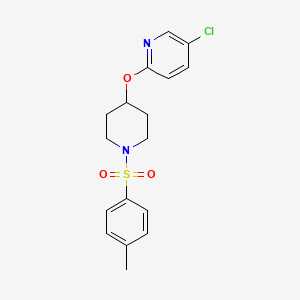

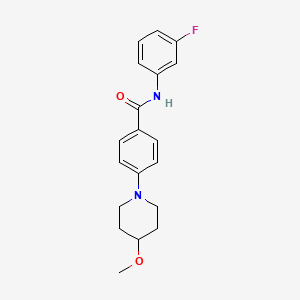
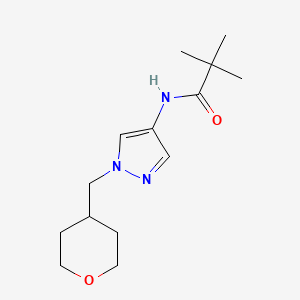
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)

